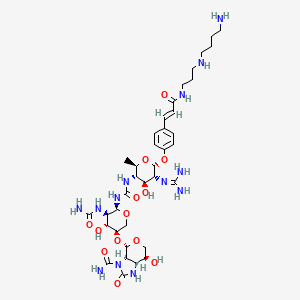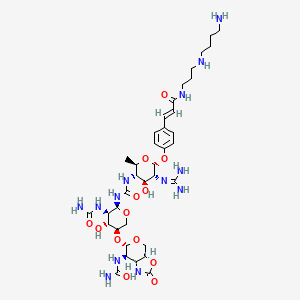![molecular formula C13H13N3S B1669137 2-Propylthiazolo[4,5-c]quinolin-4-amine CAS No. 256922-53-9](/img/structure/B1669137.png)
2-Propylthiazolo[4,5-c]quinolin-4-amine
Descripción general
Descripción
“2-Propylthiazolo[4,5-c]quinolin-4-amine”, also known as CL075, is a selective agonist of Toll-like receptor-8 (TLR-8) with immunostimulant activity . It has shown an EC50 value of 400nM for IRF-NFΚB stimulation in TLR8 compared to 4 μM for TLR7 . It is a thiazoloquinolone derivative and might influence tumor development .
Physical And Chemical Properties Analysis
“2-Propylthiazolo[4,5-c]quinolin-4-amine” has a molecular weight of 243.33 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 243.08301860 g/mol . Its topological polar surface area is 80 Ų . It has a heavy atom count of 17 .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Synthesis and Biological Evaluation : Compounds related to 2-Propylthiazolo[4,5-c]quinolin-4-amine have been synthesized and evaluated for various biological activities. For example, derivatives of pyrimido[4,5-b]quinolines have shown significant antimicrobial, anti-inflammatory, analgesic, and antioxidant activities (El-Gazzar et al., 2009).
Anticancer Properties
- Anticancer Activity : Several derivatives of triazolo[4,3-a]-quinolines, related to 2-Propylthiazolo[4,5-c]quinolin-4-amine, have been designed and synthesized with structural requirements essential for anticancer activity. Some of these compounds displayed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (B. N. Reddy et al., 2015).
Chemical Synthesis and Derivatives
- Chemical Synthesis Techniques : The compound and its derivatives have been involved in complex chemical synthesis processes, such as microwave-assisted one-pot Beckmann rearrangement, highlighting their versatility in organic synthesis (Hwang et al., 2008).
Receptor Antagonists
- Role as Adenosine Receptor Antagonists : Derivatives of 2-aryl-8-chloro-1,2,4-triazolo[1,5-a]quinoxalin-4-amines, closely related to 2-Propylthiazolo[4,5-c]quinolin-4-amine, have been synthesized and tested as potent A1 and A3 adenosine receptor antagonists (Catarzi et al., 2005).
Fluorescent Dyes
- Application as Fluorescent Dyes : Derivatives of thiazolo[4,5-b]quinoxaline, akin to 2-Propylthiazolo[4,5-c]quinolin-4-amine, have been synthesized and applied as fluorescent disperse dyes on polyester, demonstrating the compound's utility in material sciences (Phadke & Rangnekar, 2007).
Propiedades
IUPAC Name |
2-propyl-[1,3]thiazolo[4,5-c]quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-2-5-10-16-11-12(17-10)8-6-3-4-7-9(8)15-13(11)14/h3-4,6-7H,2,5H2,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYMGJSUKCDVJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(S1)C3=CC=CC=C3N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436686 | |
| Record name | 2-propylthiazolo[4,5-c]quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylthiazolo[4,5-c]quinolin-4-amine | |
CAS RN |
256922-53-9 | |
| Record name | 2-propylthiazolo[4,5-c]quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















